molecular formula C7H14O B2622309 3,3-Dimethylcyclopentan-1-ol CAS No. 60670-47-5

3,3-Dimethylcyclopentan-1-ol

Cat. No.: B2622309
CAS No.: 60670-47-5
M. Wt: 114.188
InChI Key: QKFKROULLRFXMV-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclopentan-1-ol is an organic compound with the molecular formula C7H14O It is a cyclopentanol derivative where two methyl groups are attached to the third carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethylcyclopentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3,3-dimethylcyclopentanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 3,3-dimethylcyclopentanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine for halogenation or acetic anhydride for esterification.

Major Products Formed:

    Oxidation: 3,3-Dimethylcyclopentanone.

    Reduction: Various cyclopentanol derivatives.

    Substitution: Halogenated or esterified cyclopentanol compounds.

Scientific Research Applications

3,3-Dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclopentan-1-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons to form different derivatives. The specific pathways and targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

    3,3-Dimethylcyclopentanone: The oxidized form of 3,3-dimethylcyclopentan-1-ol.

    3,3-Dimethylcyclopentane: The fully reduced form without the hydroxyl group.

    Cyclopentanol: The parent compound without the methyl substitutions.

Uniqueness: this compound is unique due to the presence of two methyl groups on the cyclopentane ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanol derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

3,3-dimethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFKROULLRFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60670-47-5
Record name 3,3-dimethylcyclopentan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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